2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride
Description
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 2-position and an ethylamine side chain at the 3-position, protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the imidazopyridine scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) targeting agents. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-8-9(5-6-11)13-7-3-2-4-10(13)12-8;/h2-4,7H,5-6,11H2,1H3;1H |
InChI Key |
KKQQBTCHAHQDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethan-1-amine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where halogens like bromine or iodine are introduced.
Common reagents and conditions for these reactions include the use of solvents like methanol, chloroform, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include halogenated derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound is used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride and related compounds from the evidence:
Key Structural and Functional Insights:
Chiral centers (e.g., in ) highlight the importance of stereochemistry in pharmacological activity; enantiomers may exhibit divergent binding affinities.
Replacement of imidazole with triazole () alters hydrogen-bonding patterns and metabolic pathways, as triazoles are less prone to oxidative degradation.
Salt Forms: Dihydrochloride salts () generally offer higher solubility than monohydrochloride salts, which may influence bioavailability and dosing regimens.
Research Findings and Implications
While direct bioactivity data for the target compound is absent in the evidence, structural comparisons suggest:
- Hydrophobic Interactions : The 2-methyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, analogous to methyl-substituted CNS drugs .
- Salt-Dependent Solubility : The hydrochloride salt form likely improves water solubility, a critical factor for oral or injectable formulations .
- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) could modulate pKa values of the amine group, affecting protonation states under physiological conditions.
Biological Activity
2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride (CAS Number 1461706-94-4) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,2-a]pyridine moiety fused with an ethylamine side chain. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its molecular formula is with a molecular weight of 211.69 g/mol.
Biological Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial and anticancer properties. The following table summarizes the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Anticancer | Demonstrates cytotoxic effects against several cancer cell lines, potentially through inhibition of kinase activity. |
| Kinase Inhibition | Interacts with kinases such as c-KIT, which is crucial in certain cancers. |
Case Studies
- Anticancer Effects : A study highlighted the compound's ability to inhibit growth in cancer cell lines by targeting c-KIT kinase. The structural modifications present in 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride may enhance its bioactivity compared to other derivatives, showcasing its potential as a therapeutic agent in oncology.
- Antimicrobial Activity : Another investigation into related compounds demonstrated that imidazo[1,2-a]pyridines possess significant activity against Mycobacterium tuberculosis. While specific data on 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride's efficacy against this pathogen is limited, its structural similarities suggest potential effectiveness in similar contexts .
Synthesis Methods
The synthesis of 2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride primarily involves condensation reactions. Notable methods include:
- Microwave-Assisted Synthesis : This method employs the reaction of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation, yielding high-purity products efficiently.
- Solvent-Free Reactions : Conducting reactions in neutral or weakly basic organic solvents at elevated temperatures promotes nucleophilic attack and cyclization without the need for catalysts.
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Variations in substitution patterns significantly influence their pharmacokinetic profiles and therapeutic potentials. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | Contains a pyrimidine ring alongside imidazo[1,2-a]pyridine | Selective inhibition of c-KIT kinase |
| 6-Bromoimidazo[1,2-a]pyridine | Bromo substitution at the 6-position | Enhanced reactivity due to halogen presence |
| 3-Methylimidazo[1,2-a]pyridine | Methyl group at the 3-position | Potentially altered pharmacokinetics |
These variations can significantly impact the compound's biological activities and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
